molecular formula C16H16ClNO5S B2875045 4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate CAS No. 1018054-67-5

4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate

Cat. No.: B2875045
CAS No.: 1018054-67-5
M. Wt: 369.82
InChI Key: NZOIQALFAOGURF-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl 5-chloro-2-methoxy-4-methylbenzenesulfonate is a sulfonate ester derivative characterized by a 4-(acetylamino)phenyl group linked to a substituted benzenesulfonate moiety. The structure features a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position of the benzenesulfonate ring. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive sulfonamides and sulfonate esters, which are often explored for antimicrobial, antitubular, or receptor antagonist activities .

Properties

IUPAC Name

(4-acetamidophenyl) 5-chloro-2-methoxy-4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-10-8-15(22-3)16(9-14(10)17)24(20,21)23-13-6-4-12(5-7-13)18-11(2)19/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOIQALFAOGURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound 18 (3-Bromo-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide)

  • Structural Differences : Replaces the sulfonate ester with a sulfonyl group bonded to a brominated benzoic acid hydrazide.
  • Impact on Properties :
    • The hydrazide group introduces higher polarity, enhancing aqueous solubility compared to the sulfonate ester .
    • The bromine atom (vs. chlorine in the target compound) may increase molecular weight and alter steric interactions in biological systems.
  • Spectroscopic Data :
    • 13C-NMR : δ 169.54 (CO), 143.47 (aromatic C), 55.38 (methoxy C) .
    • Elemental Analysis : Calcd. C 47.26%, H 6.71%, N 16.96% (vs. target compound’s expected lower nitrogen content due to absence of hydrazide) .

Tos@SNAP (2-(Tosyloxy)ethyl-3-{[(3-{4-[3-(acetylamino)phenyl]-1piperidinyl}propyl)amino]carbonyl}-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetra-hydro-5-pyrimidenecarboxylate acid)

  • Structural Differences : Contains a tosyloxyethyl group and a complex pyrimidine-carboxylate backbone.
  • Fluorine substituents enhance metabolic stability and receptor binding affinity in MCHR1 antagonists .

2-Aminoanilinium 4-methylbenzenesulfonate

  • Structural Differences: Features a 4-methylbenzenesulfonate anion paired with a 2-aminoanilinium cation.
  • Impact on Properties: The cationic aminoanilinium group facilitates ionic crystal packing, contrasting with the neutral 4-(acetylamino)phenyl group in the target compound . Reduced lipophilicity compared to the acetylated aromatic system in the target compound .

Pharmacological and Functional Comparisons

Glibenclamide (5-chloro-2-methoxy-N-(2-phenylethyl)benzamide)

  • Structural Differences: Sulfonamide core vs. sulfonate ester; phenylethyl substituent instead of acetylamino phenyl.
  • Functional Implications: Sulfonamides (e.g., Glibenclamide) exhibit strong hydrogen-bonding capacity, critical for ATP-sensitive potassium channel inhibition. Sulfonate esters may lack this interaction, reducing hypoglycemic activity .

Physicochemical and Spectroscopic Data Comparison

Compound Key Substituents 13C-NMR (CO, ppm) Elemental Analysis (C/H/N)
Target Compound 5-Cl, 2-OCH3, 4-CH3 Not reported Estimated lower N% vs. Compound 18
Compound 18 3-Br, hydrazide 169.54 C 47.26%, H 6.71%, N 16.96%
Tos@SNAP Tosyloxyethyl, difluorophenyl Not reported Higher F% due to fluorinated aryl
2-Aminoanilinium 4-methylbenzenesulfonate 4-CH3, 2-NH3+ Not reported Ionic composition (higher O/N%)

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